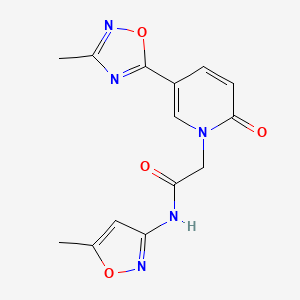

2-(5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Description

2-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound featuring a pyridinone core substituted with a 3-methyl-1,2,4-oxadiazole ring and an acetamide group linked to a 5-methylisoxazole moiety. This structure combines pharmacophores known for diverse biological activities, including kinase inhibition and immunoproteasome modulation . However, its specific biological targets and mechanisms require further elucidation.

Properties

IUPAC Name |

2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O4/c1-8-5-11(18-22-8)16-12(20)7-19-6-10(3-4-13(19)21)14-15-9(2)17-23-14/h3-6H,7H2,1-2H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIFIYHYGDLXFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 286.29 g/mol. The structure features a pyridine ring, an oxadiazole moiety, and an isoxazole group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₄O₃ |

| Molecular Weight | 286.29 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its antimicrobial , anticancer , and anticonvulsant properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and isoxazole moieties exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that derivatives with similar structures have exhibited inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been assessed through multiple assays:

- Cell Viability Assays : Compounds structurally related to the target molecule have shown IC50 values less than 20 µM against various cancer cell lines, indicating potent cytotoxicity .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells via activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been evaluated using various animal models:

- In a study using picrotoxin-induced seizures, compounds with oxadiazole moieties demonstrated effective seizure protection with median effective doses (ED50) around 18.4 mg/kg . This suggests that the compound may also possess neuroprotective qualities.

Case Studies

Several case studies highlight the efficacy of structural analogs of this compound:

- Study on Anticancer Effects : A study published in MDPI reported that a derivative with similar oxadiazole and pyridine structures exhibited significant activity against A549 lung adenocarcinoma cells with an IC50 value of 10 µM .

- Antimicrobial Efficacy : Another investigation found that a related compound showed broad-spectrum antimicrobial activity with MIC values indicating effectiveness against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

- Oxadiazole and Isoxazole Influence : The presence of electron-withdrawing groups on the oxadiazole ring enhances antimicrobial activity, while substitutions on the isoxazole ring can modulate anticancer effects.

| Structural Feature | Effect on Activity |

|---|---|

| Electron-withdrawing groups on oxadiazole | Increased antimicrobial potency |

| Substituents on isoxazole | Modulation of anticancer effects |

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The presence of the 1,2,4-oxadiazole structure allows for effective interaction with bacterial cell walls and metabolic pathways, leading to bactericidal effects.

Case Study: A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antibacterial activities against strains like Staphylococcus aureus and Escherichia coli. Results indicated that several derivatives exhibited comparable efficacy to first-line antibiotics, highlighting their potential as alternative antimicrobial agents .

| Compound | Target Organism | Activity Level |

|---|---|---|

| 3c | Staphylococcus aureus | Moderate |

| 3d | Escherichia coli | High |

| 3i | Candida albicans | Moderate |

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. These compounds have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including DNA damage and modulation of cell cycle regulators.

Case Study: A recent investigation into 1,3,4-oxadiazole derivatives revealed significant cytotoxic effects against glioblastoma cell lines. Compounds were screened for their ability to inhibit tumor growth, with some showing over 80% growth inhibition in vitro .

| Compound | Cancer Cell Line | Percent Growth Inhibition |

|---|---|---|

| 5b | LN229 | 85.6% |

| 5d | OVCAR-8 | 86.2% |

| 5m | NCI-H460 | 75.9% |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Heterocyclic Libraries ()

The compound shares structural motifs with acetamide derivatives in :

- Replacing the sulfanyl group (compound 3, ) with a 1,2,4-oxadiazole ring (target compound) may improve metabolic stability due to reduced susceptibility to oxidative cleavage .

Non-Covalent Immunoproteasome Inhibitors ()

highlights amide derivatives as β1i subunit inhibitors. The target compound’s 2-oxopyridin-1(2H)-yl group is analogous to inhibitors like N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2) , which exhibited submicromolar Ki values .

- Key Insights :

- Molecular dynamics (MD) simulations in revealed that propanamide chains (Compound 1) improve binding stability over shorter acetamide analogs (Compound 2) . The target compound’s oxadiazole may compensate for chain length limitations by providing additional π-π interactions.

- Binding Pose MetaDynamics (BPMD) studies suggest that substituent orientation critically affects interactions with β1i residues (e.g., Phe31). The rigid oxadiazole ring in the target compound may enforce a favorable binding pose, analogous to Compound 1’s flipped orientation .

Antibiotic Derivatives with Oxadiazole Motifs ()

describes 2-(3,4-dichlorophenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide (16e) , a cephalosporin derivative with a 3-methyl-1,2,4-oxadiazole group. While structurally distinct from the target compound, both share the oxadiazole-acetamide framework:

- The pyridinone core in the target compound lacks the β-lactam ring of cephalosporins, suggesting divergent mechanisms (e.g., non-antibiotic applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.